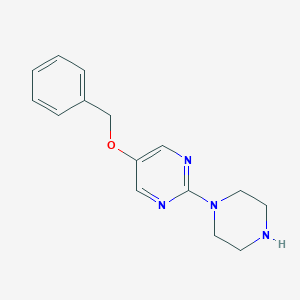

5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine

Descripción

Significance of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry Research

The pyrimidine ring system is a fundamental heterocyclic scaffold that holds a place of prominence in medicinal chemistry. gsconlinepress.commdpi.com As a core component of the nucleobases cytosine, thymine, and uracil, pyrimidines are integral to the structure of DNA and RNA, highlighting their fundamental role in biological systems. gsconlinepress.comignited.in This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of therapeutic agents. gsconlinepress.com

Researchers have successfully synthesized a vast array of pyrimidine-based compounds that exhibit a wide spectrum of pharmacological activities. gsconlinepress.comijpsr.com These derivatives have been extensively investigated and developed into clinically significant drugs for treating a multitude of conditions, including cancer, microbial infections, and metabolic disorders. gsconlinepress.comgsconlinepress.com The versatility of the pyrimidine ring allows for structural modifications at multiple positions, enabling chemists to fine-tune the molecule's interaction with various biological targets, thereby modulating its therapeutic effects. nih.govmdpi.com Consequently, the pyrimidine scaffold is recognized as a crucial building block in the design of novel drugs. mdpi.comignited.in

Role of Piperazine (B1678402) Moieties in Drug Discovery and Development

The piperazine ring is another key structural motif frequently employed in drug design, often referred to as a "privileged scaffold". nih.govtandfonline.com This six-membered heterocycle, containing two nitrogen atoms at opposite positions, is a recurring feature in numerous FDA-approved drugs across various therapeutic areas. tandfonline.commdpi.com Its widespread use is attributed to its unique physicochemical properties. nih.govtandfonline.com

The presence of two nitrogen atoms allows for modifications that can significantly influence a drug candidate's properties. nih.gov Piperazine moieties can improve a molecule's aqueous solubility and bioavailability, which are critical pharmacokinetic parameters. nih.govresearchgate.net The basic nature of the piperazine nitrogens can also be leveraged to form salts, further enhancing solubility and stability. nih.gov Moreover, the piperazine ring can act as a versatile linker or spacer, connecting different pharmacophoric elements within a single molecule while maintaining a favorable conformational profile. tandfonline.com These characteristics make the piperazine moiety an invaluable tool for medicinal chemists seeking to optimize the drug-like properties of new chemical entities. nih.govtandfonline.com

Rationale for Investigating Pyrimidine-Piperazine Hybrid Structures in Academic Research

The logical progression from studying pyrimidine and piperazine moieties individually is to explore their combination in hybrid molecular structures. The rationale for this approach is to merge the potent biological activity of the pyrimidine core with the favorable pharmacokinetic-modulating effects of the piperazine ring. researchgate.net Previous studies have indicated that combining these two scaffolds within a single molecular framework can lead to an enhancement of biological activity. researchgate.net

Overview of the Research Focus on 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine

Within the broader class of pyrimidine-piperazine hybrids, this compound serves as a specific subject of chemical research. This compound incorporates the core pyrimidine ring, a piperazine substituent at the 2-position, and a benzyloxy group at the 5-position. Available scientific literature and chemical databases primarily classify this compound as a chemical intermediate or a building block for the synthesis of more complex molecules. scbt.com

Its primary application noted in research contexts is as a precursor in the preparation of agents targeting the central nervous system (CNS). scbt.com The structure provides a readily available scaffold that can be further modified, for instance, by derivatizing the second nitrogen atom of the piperazine ring to introduce additional functional groups. This allows for the construction of a library of related compounds for biological screening. The research focus is therefore not on the intrinsic biological activity of this compound itself, but on its utility in synthetic chemistry to generate novel and potentially therapeutic molecules.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 87789-61-5 | scbt.comnih.gov |

| Molecular Formula | C₁₅H₁₈N₄O | scbt.comnih.govfinetechnology-ind.com |

| Molecular Weight | 270.33 g/mol | scbt.comnih.govfinetechnology-ind.com |

| IUPAC Name | 5-(phenylmethoxy)-2-(piperazin-1-yl)pyrimidine | nih.gov |

| Melting Point | 94-97 °C | sigmaaldrich.com |

| InChI Key | NGCDQKNRWBVNTI-UHFFFAOYSA-N | finetechnology-ind.comsigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

5-phenylmethoxy-2-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-2-4-13(5-3-1)12-20-14-10-17-15(18-11-14)19-8-6-16-7-9-19/h1-5,10-11,16H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCDQKNRWBVNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=N2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384382 | |

| Record name | 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87789-61-5 | |

| Record name | 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exploration of Biological Activities and Pharmacological Potential

In Vivo Efficacy Studies in Relevant Animal Models

Consistent with the lack of in vitro data, no in vivo efficacy studies for 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine in any animal models have been published in the scientific literature.

Models for Anti-infective Applications

While no studies have directly evaluated the anti-infective properties of this compound, the pyrimidine (B1678525) and piperazine (B1678402) moieties are well-established in the field of anti-infective research.

Antibacterial Models: Numerous pyrimidine-piperazine hybrids have been synthesized and tested against various bacterial strains. For example, certain novel pyrimidine-piperazine hybrids have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In typical in-vitro models, the minimum inhibitory concentration (MIC) of these compounds would be determined against a panel of bacteria, such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.

Antifungal Models: The potential antifungal activity could be assessed using in-vitro susceptibility testing against clinically relevant fungal pathogens like Candida albicans, Aspergillus niger, and Cryptococcus neoformans. The MIC values would provide a measure of the compound's efficacy.

Antiviral Models: The evaluation of antiviral activity would involve cell-based assays where host cells are infected with a specific virus, such as influenza virus or herpes simplex virus, and then treated with the compound. The inhibition of viral replication would be quantified, often as the half-maximal effective concentration (EC50).

A hypothetical data table for the anti-infective screening of this compound might look as follows, though it must be stressed that this is illustrative due to the lack of actual data.

| Hypothetical Anti-infective Activity of this compound | |

| Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Staphylococcus aureus | Data Not Available |

| Escherichia coli | Data Not Available |

| Candida albicans | Data Not Available |

| Influenza A virus (H1N1) | Data Not Available |

Models for Oncological Research

The pyrimidine scaffold is a cornerstone of many anticancer drugs. Therefore, it is plausible that this compound could be investigated for its oncological potential.

In-vitro Cytotoxicity Models: The initial assessment would typically involve screening the compound against a panel of human cancer cell lines, such as those from the National Cancer Institute (NCI-60) or the Developmental Therapeutics Program (DTP). Cell lines representing various cancer types, including breast (e.g., MCF-7), lung (e.g., A549), colon (e.g., HCT-116), and prostate (e.g., PC-3), would be used. The cytotoxic effect is commonly measured using assays like the MTT or SRB assay, and the results are expressed as the half-maximal inhibitory concentration (IC50).

Mechanism of Action Studies: Should the compound show significant cytotoxicity, further studies would be conducted to elucidate its mechanism of action. This could involve cell cycle analysis to determine if the compound induces cell cycle arrest at a specific phase, or apoptosis assays to see if it triggers programmed cell death.

Below is a hypothetical representation of data from an in-vitro anticancer screening.

| Hypothetical In-Vitro Anticancer Activity of this compound | |

| Cancer Cell Line | IC50 (µM) |

| MCF-7 (Breast) | Data Not Available |

| A549 (Lung) | Data Not Available |

| HCT-116 (Colon) | Data Not Available |

| PC-3 (Prostate) | Data Not Available |

Models for Inflammatory Disorders

Both pyrimidine and piperazine derivatives have been explored for their anti-inflammatory properties.

In-vitro Anti-inflammatory Models: The anti-inflammatory potential of this compound could be initially evaluated in-vitro by assessing its ability to inhibit key inflammatory mediators. For instance, its effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) could be measured. Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are crucial in the inflammatory pathway, could also be assessed using specific enzyme inhibition assays.

In-vivo Animal Models: If promising in-vitro activity is observed, the compound could be tested in animal models of inflammation. The carrageenan-induced paw edema model in rats is a standard acute inflammation model used to evaluate the efficacy of potential anti-inflammatory agents. The reduction in paw volume after treatment would be a measure of its anti-inflammatory effect.

A hypothetical data table for in-vitro anti-inflammatory screening is presented below.

| Hypothetical In-Vitro Anti-inflammatory Activity of this compound | |

| Assay | Inhibition (%) at a specific concentration |

| LPS-induced NO production in RAW 264.7 cells | Data Not Available |

| COX-1 Enzyme Inhibition | Data Not Available |

| COX-2 Enzyme Inhibition | Data Not Available |

Mechanistic Elucidation of Action for the Chemical Compound

Identification and Validation of Molecular Targets

Information regarding the specific molecular targets of 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine is not available in the public scientific literature.

No data from receptor binding assays for this compound have been published. Therefore, its affinity and selectivity for any specific receptors are currently unknown.

There are no publicly available studies detailing the effects of this compound on the activity of any enzymes. Consequently, its potential to act as an enzyme inhibitor or activator has not been characterized.

Detailed analyses of the interaction between this compound and any protein targets, through methods such as X-ray crystallography or computational docking, have not been reported in the scientific literature.

Cellular Pathway Interrogation

The impact of this compound on cellular signaling and regulatory pathways has not been documented in available research.

There is no published research investigating the effects of this compound on any signal transduction pathways.

No studies on the modulation of gene expression or protein levels in response to treatment with this compound are present in the public domain.

Advanced Methodologies for Mechanism of Action Determination

To move beyond preliminary activity assays, a suite of sophisticated techniques can be employed to elucidate the mechanism of action of this compound. These methods offer insights into the direct molecular interactions, as well as the downstream cellular consequences of these interactions.

Affinity Chromatography is a powerful technique to isolate and identify the direct binding partners of a small molecule from a complex biological mixture, such as a cell lysate. To apply this method to this compound, the compound would first be immobilized on a solid support, such as agarose (B213101) or sepharose beads, creating an affinity matrix. This is typically achieved by synthesizing a derivative of the compound that includes a linker arm for attachment to the beads, without compromising its binding affinity for its target protein(s).

The cell lysate is then passed over this affinity matrix. Proteins that specifically bind to this compound will be retained on the column, while non-binding proteins are washed away. The bound proteins can then be eluted, separated by gel electrophoresis, and identified using mass spectrometry. This approach can pinpoint the direct molecular targets of the compound.

Activity-Based Protein Profiling (ABPP) is a chemoproteomic strategy that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govnih.gov This technique is particularly useful for identifying enzyme targets of a compound and understanding its selectivity. An activity-based probe (ABP) is designed based on the structure of this compound. This probe would typically contain a reactive group that covalently binds to the active site of target enzymes and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment.

In a competitive ABPP experiment, a biological sample (e.g., cell or tissue lysate) is pre-incubated with this compound before the addition of the ABP. If the compound binds to a particular enzyme, it will block the binding of the ABP. The resulting decrease in labeling of a specific protein, as quantified by techniques like mass spectrometry, indicates that it is a target of this compound. This method not only identifies targets but also provides information about the compound's potency and selectivity across an entire enzyme class. scienceopen.com

Table 1: Hypothetical Target Proteins for this compound Identified by Affinity Chromatography-Mass Spectrometry This table presents hypothetical data for illustrative purposes.

| Protein ID | Protein Name | Function | Elution Condition |

|---|---|---|---|

| P04637 | Protein Kinase C alpha | Signal Transduction | High Salt Concentration |

| Q9Y243 | Serine/threonine-protein kinase PIM1 | Cell Proliferation and Survival | pH Change |

| P42336 | Mitogen-activated protein kinase 1 | MAPK Signaling Pathway | Competitive Elution with Excess Compound |

"Omics" technologies provide a global view of the changes occurring within a cell or organism upon treatment with a compound. These unbiased approaches can reveal unexpected pathways and off-target effects.

Proteomics involves the large-scale study of proteins. In the context of elucidating the mechanism of action of this compound, quantitative proteomics would be employed to compare the protein expression profiles of cells treated with the compound versus untreated control cells. Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) coupled with liquid chromatography-mass spectrometry (LC-MS/MS) can be used to accurately quantify thousands of proteins simultaneously. Significant changes in the abundance of specific proteins or post-translational modifications can suggest which cellular pathways are modulated by the compound. For instance, an upregulation of apoptotic proteins or a downregulation of cell cycle proteins would provide strong clues about its mechanism.

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small-molecule metabolites. By analyzing the metabolome of cells treated with this compound, researchers can gain insights into how the compound affects cellular metabolism. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to identify and quantify metabolites. A significant alteration in the levels of specific metabolites, such as intermediates in glycolysis or the citric acid cycle, could indicate that the compound targets metabolic enzymes or pathways.

Table 2: Illustrative Proteomic Changes in a Cancer Cell Line Treated with this compound This table presents hypothetical data for illustrative purposes.

| Protein | Fold Change (Treated vs. Control) | Associated Pathway | p-value |

|---|---|---|---|

| Caspase-3 | +3.5 | Apoptosis | <0.01 |

| Bcl-2 | -2.8 | Apoptosis Regulation | <0.01 |

| Cyclin D1 | -4.2 | Cell Cycle Progression | <0.005 |

| Hexokinase-2 | -2.1 | Glycolysis | <0.05 |

Visualizing the effects of a compound on cell structure and function is a direct way to understand its mechanism of action. plos.orgnih.gov Various advanced microscopy techniques can be utilized to observe the cellular and subcellular consequences of treatment with this compound.

High-Content Imaging (HCI) , also known as automated microscopy, allows for the quantitative analysis of cellular phenotypes in a high-throughput manner. Cells treated with the compound can be stained with fluorescent dyes that label specific organelles (e.g., nucleus, mitochondria, cytoskeleton) or report on cellular processes (e.g., apoptosis, cell cycle arrest, autophagy). Automated image acquisition and analysis can then be used to measure multiple parameters simultaneously, such as changes in cell morphology, nuclear size, mitochondrial membrane potential, or protein localization.

Confocal microscopy provides high-resolution images of fluorescently labeled cells, allowing for the detailed visualization of subcellular structures. This technique could be used to determine if this compound induces changes in the localization of a target protein, for example, by causing its translocation from the cytoplasm to the nucleus. It is also invaluable for observing morphological changes associated with specific cellular events, such as chromatin condensation during apoptosis or cytoskeletal rearrangements.

Live-cell imaging allows for the observation of cellular processes in real-time. By using fluorescent protein fusions or live-cell dyes, the dynamics of cellular events can be monitored in response to the addition of this compound. For instance, one could track the kinetics of apoptosis induction or monitor the progression of cells through the cell cycle. plos.org

Table 3: Potential Cellular Effects of this compound Observable by Microscopy This table presents hypothetical data for illustrative purposes.

| Microscopy Technique | Cellular Parameter Observed | Potential Finding |

|---|---|---|

| High-Content Imaging | Nuclear Morphology and DNA Content | Increased percentage of cells in G2/M phase, indicating cell cycle arrest. |

| Confocal Microscopy | Mitochondrial Membrane Potential | Loss of mitochondrial membrane potential, a hallmark of apoptosis. |

| Live-Cell Imaging | Caspase-3 Activation | Real-time activation of caspase-3, confirming the induction of apoptosis. |

| Immunofluorescence Microscopy | Localization of Target Protein X | Translocation of Protein X from cytoplasm to the nucleus upon treatment. |

Structure Activity Relationship Sar Investigations of 5 Benzyloxy 2 Piperazin 1 Yl Pyrimidine Analogues

Impact of Pyrimidine (B1678525) Ring Substitutions on Biological Activity

The pyrimidine core is a key structural feature, and substitutions on this ring can significantly modulate the pharmacological profile of the analogues. The positioning and nature of these substituents dictate interactions with biological targets.

The benzyloxy group at the C-5 position of the pyrimidine ring is a significant contributor to the molecule's activity, likely through steric and electronic interactions within the target's binding site. Modifications to this group, including the phenyl ring and the methylene (B1212753) linker, have been explored in related pyrimidine series to probe these interactions.

In studies of analogous pyrimidine-2,4-dione derivatives, the presence of a benzoyl group at the C-5 position, which shares structural similarities with the benzyloxy moiety, was found to increase anti-cancer activity. mdpi.com This suggests that an aromatic ring at this position is favorable for activity. Furthermore, research on benzyloxyphenyl pyrimidine-5-carbonitrile derivatives has identified them as potent antiproliferative agents, reinforcing the importance of the benzyloxy-phenyl scaffold for cytotoxic effects. mdpi.com

Systematic modifications to the phenyl ring of the benzyloxy group, such as the introduction of electron-withdrawing or electron-donating groups at the ortho, meta, or para positions, can provide insights into the electronic requirements of the binding pocket. For instance, in a series of 4-amino-quinazoline derivatives, which are structurally related to pyrimidines, the replacement of a benzyloxy moiety with other groups led to decreased activity, highlighting the specific favorable interactions of this group. mdpi.com

Table 1: Influence of Benzyloxy Group Modifications on Biological Activity (Hypothetical Data Based on Related Series)

| Modification | Substituent (R) | Relative Activity | Rationale from Analogous Series |

|---|---|---|---|

| Phenyl Ring Substitution | 4-Fluoro | Increased | May enhance binding through halogen bonding or improve metabolic stability. |

| Phenyl Ring Substitution | 4-Methoxy | Decreased | Potential for steric hindrance or unfavorable electronic interactions. |

| Methylene Linker | Elongation (e.g., phenethoxy) | Decreased | Suggests an optimal distance and orientation of the phenyl ring relative to the pyrimidine core. |

Substitutions at the C-4 and C-6 positions of the pyrimidine ring can also profoundly impact biological activity by altering the molecule's shape, electronics, and potential for hydrogen bonding.

In a study on 2-aminopyrimidines, it was found that the nature of the substituent at C-5 and the substituents at C-4 and C-6 collectively influence the inhibitory potency against prostaglandin (B15479496) E2 production. thieme-connect.com For 2-amino-4,6-diarylpyrimidines, a smaller substituent at C-5 (like hydrogen) resulted in higher potency, whereas in 2-amino-4,6-dichloropyrimidines, a larger C-5 substituent (n-butyl) was necessary for significant activity. thieme-connect.com This highlights the intricate interplay between substituents at different positions.

For pyrido[2,3-d]pyrimidin-7(8H)-ones, the introduction of various substituents at the C-4 position through cross-coupling reactions allowed for an exploration of the binding site. researchgate.net Molecular docking studies predicted that these C-4 substituents could improve binding within the active site of the ZAP-70 protein. researchgate.net The introduction of a chlorine atom at C-4 can serve as a handle for further diversification of the scaffold. researchgate.net

Considering the 5-(benzyloxy)-2-(piperazin-1-yl)pyrimidine scaffold, introducing small alkyl or aryl groups at the C-4 or C-6 positions could probe for additional binding pockets or steric constraints.

Table 2: Effect of Substituents at Pyrimidine Positions 4 and 6 on Activity (Based on Related Scaffolds)

| Position | Substituent | Observed Effect in Analogous Series | Potential Impact |

|---|---|---|---|

| 4 | Methyl | Can increase activity depending on the target. | Fills a small hydrophobic pocket. |

| 4 | Phenyl | Potent inhibition of PGE2 production in 2-aminopyrimidines. thieme-connect.com | May engage in additional aromatic interactions. |

| 6 | Methyl | Can influence reactivity and binding. nih.gov | May introduce steric hindrance or favorable hydrophobic interactions. |

Effects of Piperazine (B1678402) Moiety Modifications on Pharmacological Response

The piperazine ring is a common pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and its conformational rigidity. researchgate.net Modifications to this moiety are a key strategy for optimizing the activity of this compound analogues.

The distal nitrogen atom of the piperazine ring is a primary point for modification, allowing for the introduction of a wide range of substituents to explore different regions of the target's binding site.

In a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, it was observed that a piperazine linker was preferred over a piperidine (B6355638) linker for binding affinity to the human A2A adenosine (B11128) receptor. nih.gov When various substituents were placed on the piperazine ring, phenyl and benzyl (B1604629) groups were well-tolerated, while longer or substituted phenyl groups led to a decrease in binding activity. nih.gov This suggests that the size and nature of the substituent are critical.

Studies on pyrimidine-piperazine hybrids have shown that the introduction of an aromatic ring on the piperazine can sometimes reduce activity, as seen in a series of thieno[2,3-d]pyrimidine-6-carbonitriles with antimicrobial and antifungal effects. researchgate.net Conversely, in other series, N-arylpiperazines are crucial for activity. The specific context of the biological target dictates the optimal substitution.

Table 3: Influence of N-Substitutions on the Piperazine Ring on Biological Activity

| Substituent Type | Example Substituent | General Activity Trend in Related Series |

|---|---|---|

| Small Alkyl | Methyl | Often well-tolerated and can improve properties like solubility. |

| Aryl | Phenyl | Activity is highly dependent on the target; can be favorable. nih.gov |

| Substituted Aryl | 4-Fluorophenyl | Can enhance potency through specific interactions. |

| Benzyl | Benzyl | Often leads to potent compounds. nih.gov |

Bioisosteric replacement of the piperazine ring is a strategy employed to fine-tune physicochemical properties such as pKa, lipophilicity, and metabolic stability, while maintaining or improving biological activity. mdpi.com Replacing the piperazine ring can also alter the orientation of substituents and their interactions with the target.

In a study on celastrol (B190767) derivatives, compounds with a piperazine moiety showed better activity than those with aniline, piperidine, or morpholine (B109124), suggesting that the two nitrogen atoms of piperazine are favorable as hydrogen bond acceptors. nih.gov Conversely, replacing the piperazine ring with morpholine or pyrrolidine (B122466) in another series led to a significant decrease in activity. nih.gov

Spiro-systems, such as spirodiamines, have been identified as potential bioisosteric replacements for piperazine. mdpi.comnih.gov These constrained analogues can lock the molecule into a specific conformation, which may be more favorable for binding, and can also offer improved pharmacokinetic profiles. nih.gov

Table 4: Bioisosteric Replacements for the Piperazine Ring and Their Potential Effects

| Bioisostere | Potential Advantages | Potential Disadvantages |

|---|---|---|

| Homopiperazine | Increased flexibility. | May adopt unfavorable conformations. |

| Piperidine | Reduced pKa of the nitrogen. | Loss of a hydrogen bond donor/acceptor site. nih.gov |

| Morpholine | Increased polarity, potential for improved solubility. | Loss of a basic nitrogen, altering physicochemical properties. nih.gov |

Computational Approaches in SAR Studies

Computational chemistry provides powerful tools to rationalize the observed SAR and to guide the design of new, more potent analogues. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and pharmacophore modeling are frequently applied to pyrimidine and piperazine-containing scaffolds.

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to build predictive models for pyrimidine derivatives. researchgate.netresearchgate.net These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. researchgate.netresearchgate.net Such models can provide a theoretical basis for the design of new inhibitors. researchgate.net

Molecular docking simulations are used to predict the binding mode of ligands within the active site of a biological target. nih.govnih.gov For pyrimidine and piperazine derivatives, docking studies have helped to identify key hydrogen bonding and van der Waals interactions that are crucial for ligand-receptor binding. rsc.orgnih.gov This information can explain why certain substituents enhance activity while others are detrimental.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific target. nih.gov For pyrimidine-piperazine analogues, a pharmacophore model might include features such as a hydrogen bond acceptor (from the pyrimidine nitrogens), a hydrophobic aromatic region (from the benzyloxy group), and a basic nitrogen center (from the piperazine). nih.gov Such models are valuable for virtual screening to identify novel scaffolds and for guiding the design of new compounds that fit the pharmacophoric requirements. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govkashanu.ac.ir For analogues of this compound, QSAR studies are instrumental in identifying the key physicochemical properties, or "descriptors," that govern their interaction with a biological target.

The process involves calculating a wide range of molecular descriptors for each analogue, which can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or more advanced techniques like Artificial Neural Networks (ANN), are then employed to build a predictive model that correlates a selection of these descriptors with the observed biological activity (e.g., IC50 values). nih.govnih.gov

For instance, in a study on pyrimidine derivatives as inhibitors of a specific protein kinase, a QSAR model might reveal that increased hydrophobicity in one part of the molecule and the presence of a hydrogen bond donor in another are critical for enhanced activity. researchgate.net The robustness and predictive power of a QSAR model are evaluated using statistical parameters like the coefficient of determination (R²), which measures the goodness of fit, and the cross-validation coefficient (Q²), which assesses the model's predictive ability. nih.gov A statistically significant QSAR model can then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.govscilit.com

Table 1: Example of Descriptors Used in a QSAR Model for Pyrimidine Derivatives

This table illustrates typical descriptors and their statistical significance in a hypothetical QSAR model for pyrimidine analogues targeting a protein kinase.

| Descriptor Type | Descriptor Name | Definition | Correlation with Activity | Statistical Significance (p-value) |

|---|---|---|---|---|

| Hydrophobic | logP | Logarithm of the octanol-water partition coefficient, indicating lipophilicity. | Positive | < 0.05 |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. | Negative | < 0.05 |

| Topological | Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms, predicting hydrogen bonding capacity. | Positive | < 0.01 |

| Steric | Molecular Weight (MW) | The mass of one mole of the substance. | Slightly Negative | > 0.05 |

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the binding affinity. remedypublications.comfums.ac.ir For analogues related to this compound, docking simulations are crucial for visualizing how these molecules fit into the active site of a receptor and for understanding the specific intermolecular interactions that stabilize the complex. researchgate.netresearchgate.net

The simulation process involves placing the 3D structure of the ligand into the binding site of the 3D receptor structure. An algorithm then samples a large number of possible conformations and orientations of the ligand, scoring each based on a force field that estimates the binding energy. nih.gov The resulting "docking poses" provide valuable insights into the binding mode.

Key interactions typically identified include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group in the piperazine ring) and acceptors (like carbonyl oxygens in the protein backbone). researchgate.net

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the benzyloxy group's phenyl ring) and hydrophobic pockets in the receptor lined with amino acid residues like leucine, valine, and isoleucine. researchgate.net

π-π Stacking: Aromatic rings, such as the pyrimidine and phenyl rings, can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. researchgate.net

By comparing the docking poses and binding scores of different analogues, researchers can rationalize observed SAR trends. For example, if a highly active analogue forms a critical hydrogen bond that a less active one cannot, it provides a clear direction for future molecular design. chemrevlett.com

Table 2: Predicted Interactions of Pyrimidine-Piperazine Analogues from Molecular Docking

This table provides a summary of hypothetical binding interactions for a series of analogues docked into a kinase active site.

| Analogue ID | Modification | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

|---|---|---|---|---|

| Compound A | Parent (benzyloxy) | -9.5 | Asp145, Leu22, Phe98 | H-bond, Hydrophobic, π-π Stacking |

| Compound B | -F on phenyl ring | -9.8 | Asp145, Leu22, Phe98, Val30 | H-bond, Hydrophobic, π-π Stacking |

| Compound C | -OH on phenyl ring | -10.2 | Asp145, Glu95, Leu22, Phe98 | H-bond (2), Hydrophobic, π-π Stacking |

| Compound D | No benzyloxy group | -7.1 | Asp145, Leu22 | H-bond, Hydrophobic |

Molecular Dynamics Simulations to Understand Ligand-Target Interactions

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. rsc.orgrsc.org This technique is applied to the most promising docked poses of this compound analogues to assess the stability of the ligand-receptor complex and to observe how their interactions evolve. nih.govnih.gov

In an MD simulation, the forces on every atom are calculated, and Newton's laws of motion are used to predict their positions and velocities over a short time step. ijpsdronline.com Repeating this process for millions of steps generates a trajectory that reveals the flexibility of the protein, the conformational changes of the ligand, and the persistence of key intermolecular interactions.

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions. A stable, low RMSD value over the simulation time suggests the complex is in a stable equilibrium. rsc.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High RMSF values in certain regions can highlight flexible loops, while low values in the binding site suggest stable interactions with the ligand. rsc.org

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds throughout the simulation, confirming the importance of interactions predicted by docking.

MD simulations can validate a docking pose; if a ligand quickly dissociates or moves to a different binding mode, the initial docked pose may have been incorrect. nih.gov Conversely, a stable complex with persistent interactions throughout the simulation provides strong evidence for the predicted binding mode. rsc.orgnih.gov

Table 3: Summary of Molecular Dynamics Simulation Results for Ligand-Protein Complexes

This table shows example data from a 100 ns MD simulation, indicating the stability of different pyrimidine analogues in a receptor's active site.

| Complex | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Key H-Bonds Occupancy (%) | Conclusion |

|---|---|---|---|---|

| Analogue A + Receptor | 1.8 ± 0.3 | 1.2 ± 0.4 | Asp145 (92%), Glu95 (45%) | Stable complex |

| Analogue B + Receptor | 1.9 ± 0.2 | 1.1 ± 0.3 | Asp145 (95%), Glu95 (78%) | Very stable complex |

| Analogue C + Receptor | 2.5 ± 0.6 | 3.8 ± 0.9 | Asp145 (35%), Glu95 (15%) | Unstable, ligand shows high mobility |

Machine Learning Applications in SAR Prediction

Machine learning (ML), a subset of artificial intelligence (AI), is increasingly being used to enhance SAR prediction and accelerate the drug discovery process. dlapiper.comyoutube.com For compound series like the this compound analogues, ML models can uncover complex, non-linear patterns in the data that are often missed by traditional QSAR methods. researchgate.netresearchgate.net

Various ML algorithms can be trained on datasets of chemical structures and their associated biological activities. nih.govnih.gov These algorithms learn the intricate relationships between molecular features and activity, enabling them to make accurate predictions for new compounds. arxiv.org Common approaches include:

Artificial Neural Networks (ANN): Inspired by the human brain, ANNs are powerful for modeling complex relationships and have been successfully used in QSAR studies of pyrimidine derivatives. nih.gov

Random Forest (RF): This method builds a multitude of decision trees and outputs the average prediction of the individual trees, often resulting in high accuracy and robustness. researchgate.net

Support Vector Machines (SVM): SVMs are effective for classification tasks (e.g., active vs. inactive) and regression tasks (predicting IC50 values).

Table 4: Performance Comparison of Different Machine Learning Models in Activity Prediction

This table presents a hypothetical comparison of ML models trained to classify pyrimidine derivatives as active or inactive.

| Model | Prediction Accuracy (%) | Matthews Correlation Coefficient (MCC) | Area Under ROC Curve (AUC) |

|---|---|---|---|

| Multiple Linear Regression (MLR) | 78.5 | 0.57 | 0.81 |

| Support Vector Machine (SVM) | 88.2 | 0.76 | 0.92 |

| Random Forest (RF) | 91.5 | 0.83 | 0.95 |

| Artificial Neural Network (ANN) | 92.1 | 0.84 | 0.96 |

Preclinical Research and Development Considerations for the Chemical Compound

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are fundamental in drug discovery and development, providing crucial insights into the pharmacokinetic profile of a compound. These studies help to understand the journey of a drug through the body and are predictive of its efficacy and safety. For a molecule like 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine, which contains both a pyrimidine (B1678525) and a piperazine (B1678402) moiety—scaffolds common in centrally active agents—a comprehensive ADME assessment is indispensable.

In Vitro ADME Assays (e.g., Metabolic Stability, Permeability)

Initial screening of ADME properties is typically conducted using a battery of in vitro assays. These assays are cost-effective, high-throughput, and provide early indications of a compound's potential liabilities.

Metabolic Stability: One of the primary determinants of a drug's oral bioavailability and half-life is its stability in the presence of metabolic enzymes, primarily located in the liver. Metabolic stability of this compound would be assessed using liver microsomes or hepatocytes from different species, including humans. These systems contain a rich complement of drug-metabolizing enzymes, such as cytochrome P450s (CYPs). The presence of the piperazine ring and the benzyloxy group suggests potential sites for oxidative metabolism. For instance, studies on other piperazine-containing compounds have shown that this ring can be susceptible to oxidation. nih.gov The pyrimidine core, being an electron-deficient aromatic system, might be more resistant to oxidative metabolism compared to a simple benzene ring. nih.gov

Illustrative Metabolic Stability Data for this compound

Table 1: In Vitro Metabolic Stability in Liver Microsomes| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | 25 | 27.7 |

| Rat | 15 | 46.2 |

| Mouse | 8 | 86.6 |

This table presents hypothetical data on the metabolic stability of this compound in liver microsomes from various species, indicating moderate to high clearance.

Permeability: To be effective, an orally administered drug must be absorbed from the gastrointestinal tract into the bloodstream. In vitro permeability assays, such as the Caco-2 cell monolayer assay or the Parallel Artificial Membrane Permeability Assay (PAMPA), are used to predict intestinal absorption. Given its molecular structure, this compound would be evaluated for its ability to cross these cellular barriers.

Illustrative Permeability Data for this compound

Table 2: In Vitro Permeability Assessment| Assay Type | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Predicted Absorption |

|---|---|---|

| Caco-2 (Apical to Basolateral) | 12.5 | High |

| Caco-2 (Basolateral to Apical) | 25.0 | Moderate Efflux |

This table provides hypothetical permeability data for this compound, suggesting good intestinal absorption with some indication of active efflux.

In Vivo Pharmacokinetic Profiling and Disposition Studies

Following promising in vitro data, in vivo studies in animal models (e.g., rats, mice) are conducted to understand the compound's behavior in a whole organism. A single dose of this compound would be administered, and blood samples would be collected over time to determine key pharmacokinetic parameters. These studies provide a more integrated view of the compound's ADME properties.

Illustrative In Vivo Pharmacokinetic Parameters in Rats

Table 3: Pharmacokinetic Profile of this compound in Rats| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

|---|---|---|

| Half-life (t½, h) | 2.5 | 3.1 |

| Cmax (ng/mL) | 850 | 320 |

| Tmax (h) | 0.1 | 1.0 |

| AUC (ng·h/mL) | 1500 | 600 |

| Clearance (CL, L/h/kg) | 0.67 | - |

| Volume of Distribution (Vd, L/kg) | 2.4 | - |

This table shows a hypothetical pharmacokinetic profile of this compound in rats, indicating moderate bioavailability and a relatively short half-life.

Metabolite Identification and Profiling

Identifying the metabolites of a drug candidate is crucial, as they can contribute to the pharmacological effect or cause toxicity. Samples from in vitro metabolic stability assays and in vivo pharmacokinetic studies would be analyzed using high-resolution mass spectrometry to identify the structures of metabolites. For this compound, potential metabolic pathways could include hydroxylation of the benzyl (B1604629) or pyrimidine rings, N-dealkylation of the piperazine ring, or cleavage of the ether bond.

Drug-Drug Interaction Potential Assessment

The potential for a new drug to interact with other co-administered drugs is a significant safety concern. In vitro assays are used to assess the inhibitory or inducing effects of this compound on major cytochrome P450 enzymes. Piperazine derivatives have been noted to sometimes cause inhibition of CYP enzymes. researchgate.net Therefore, determining the IC50 values for the inhibition of key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is a standard part of preclinical profiling.

Illustrative CYP Inhibition Data

Table 4: In Vitro Cytochrome P450 Inhibition Profile| CYP Isoform | IC50 (µM) | Potential for DDI |

|---|---|---|

| CYP1A2 | > 50 | Low |

| CYP2C9 | > 50 | Low |

| CYP2C19 | 25 | Low to Moderate |

| CYP2D6 | 8 | Moderate |

This table presents hypothetical data on the potential of this compound to inhibit major CYP450 enzymes, suggesting a moderate risk of drug-drug interactions involving CYP2D6 and CYP3A4.

Toxicology Assessment in Preclinical Models

A comprehensive toxicology assessment is essential to identify potential safety concerns before a compound can be administered to humans. This involves a combination of in silico, in vitro, and in vivo studies.

Approaches to Predict Cytotoxic Effects (e.g., In Silico Tools)

In the early stages of drug development, computational (in silico) tools are increasingly used to predict potential toxicities, thereby reducing the reliance on animal testing and enabling the early deselection of compounds with unfavorable safety profiles. pozescaf.com These methods use a compound's chemical structure to predict its likelihood of causing various types of toxicity, including cytotoxicity.

For this compound, various in silico models could be employed. Quantitative Structure-Activity Relationship (QSAR) models, which are based on data from large databases of chemical structures and their associated biological activities, can predict cytotoxicity against different cell lines. frontiersin.org Web-based platforms and software such as CLC-Pred and Tox Suite™ offer predictions for a range of toxicological endpoints. nih.govacdlabs.com These tools can provide an early warning of potential cytotoxic liabilities based on the structural features of the molecule.

Illustrative In Silico Cytotoxicity Prediction

Table 5: Hypothetical In Silico Cytotoxicity Prediction for this compound| Prediction Tool | Endpoint | Predicted Outcome | Confidence Level |

|---|---|---|---|

| QSAR Model | General Cytotoxicity | Low to Moderate Risk | Medium |

| CLC-Pred | Cytotoxicity (HepG2 cell line) | Inactive (p > 0.5) | High |

This table provides an example of in silico predictions for the cytotoxic potential of this compound, suggesting a low initial concern for cytotoxicity and mutagenicity.

It is important to note that while in silico predictions are valuable for prioritizing compounds, they must be confirmed by subsequent in vitro and in vivo toxicological studies.

General Animal Model Utilization for Safety Evaluation (excluding specific results)

The preclinical safety evaluation of novel compounds like this compound necessitates the use of animal models to understand potential risks before human trials can be initiated. The choice of appropriate animal models is a critical step in the successful search for new therapeutic agents. nih.gov These studies are designed to identify potential toxicities and to establish a safe starting dose for clinical studies.

For pyrimidine derivatives, a range of animal models are employed to assess various aspects of safety. Acute toxicity studies, often performed in rodents like mice, are conducted to determine the short-term adverse effects of a single high dose of the compound. rdd.edu.iq In such studies, different doses of the pyrimidine derivative would be administered, and the animals observed for a set period for any signs of toxicity.

In addition to acute toxicity, repeated-dose toxicity studies are crucial for compounds intended for chronic administration. These studies involve administering the compound daily for a specified period, ranging from a few weeks to several months, in at least two species (one rodent and one non-rodent) to detect toxicities that may arise from long-term exposure. While specific results are excluded, the general design of these studies for a compound like this compound would involve comprehensive monitoring of clinical signs, body weight, food consumption, and detailed pathological examinations.

The selection of animal species is based on their physiological and metabolic similarities to humans, where possible. For pyrimidine and piperazine-containing compounds, which are prevalent in various drug classes, established animal models for the intended therapeutic area would also be considered to evaluate on-target and off-target effects.

It is important to note that while animal models are a regulatory requirement and provide valuable safety data, there are limitations in their predictive value for human outcomes due to inherent physiological differences between species. frontiersin.org

Computational Approaches in Preclinical Prediction

In recent years, computational methods have become indispensable in early drug discovery to predict the properties of new chemical entities, thereby reducing the reliance on extensive and costly experimental testing.

In silico tools play a crucial role in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds like this compound. These predictive models use the chemical structure of a molecule to estimate its pharmacokinetic and toxicological profile. sci-hub.seresearchgate.net Various open-access and commercial software platforms are available for this purpose.

These platforms utilize quantitative structure-activity relationship (QSAR) models and other algorithms to predict a wide range of parameters. For instance, a promising ADMET prediction for a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives encouraged their synthesis and further investigation. nih.gov Similarly, for this compound, these tools can provide early insights into its potential as a drug candidate.

A variety of computational tools can be used to assess the physicochemical properties, drug-likeness, and oral bioavailability of new pyrimidine derivatives. researchgate.net

Table 1: Commonly Predicted ADMET Properties by In Silico Tools

| Property Category | Specific Parameters Predicted | Importance in Drug Development |

| Absorption | Solubility, Permeability (e.g., Caco-2), P-glycoprotein substrate/inhibitor | Determines how well the compound is absorbed into the bloodstream after administration. |

| Distribution | Plasma Protein Binding, Blood-Brain Barrier Penetration, Volume of Distribution | Influences where the compound goes in the body and its concentration at the target site. |

| Metabolism | Cytochrome P450 (CYP) inhibition/induction, Metabolic stability | Predicts how the compound is broken down in the body, which affects its duration of action and potential for drug-drug interactions. |

| Excretion | Renal clearance, Total clearance | Determines how the compound and its metabolites are removed from the body. |

| Toxicity | hERG inhibition, Mutagenicity (Ames test), Carcinogenicity, Hepatotoxicity | Identifies potential safety concerns early in development to mitigate the risk of failure in later stages. |

This table is for illustrative purposes and the specific parameters may vary between different prediction platforms.

For a novel compound like this compound, AI/ML models can be trained on large databases of existing drugs and experimental compounds to predict its human PK profile even before any animal studies are conducted. researchgate.net This enables the early identification of potential liabilities and allows for the prioritization of compounds with more favorable predicted properties.

Integration of Preclinical Data into Drug Discovery and Development Pipeline

The data generated from animal studies and computational models are not standalone pieces of information but are integral to the iterative process of drug discovery and development.

The preclinical data for this compound would be crucial for de-risking its development. bioprocessonline.com Early identification of potential issues, such as poor metabolic stability or off-target toxicity, allows medicinal chemists to modify the chemical structure to improve its properties. This iterative "design-make-test-analyze" cycle is a cornerstone of modern drug discovery.

Table 2: De-risking Strategies in Lead Optimization

| Identified Risk | Potential De-risking Strategy | Example Modification for a Pyrimidine Derivative |

| Poor Solubility | Modify functional groups to increase polarity. | Introduction of a hydroxyl or amino group. |

| High Metabolic Clearance | Block sites of metabolism by introducing metabolically stable groups. | Substitution with a fluorine or methyl group at a metabolically labile position. |

| Off-target Activity | Modify the structure to improve selectivity for the intended target. | Altering substituents on the pyrimidine or piperazine ring to reduce binding to off-targets. |

| hERG Inhibition | Reduce the basicity or lipophilicity of the molecule. | Introduction of an acidic moiety or reduction of the overall molecular weight. |

This table provides general examples and specific strategies would depend on the particular compound and its identified liabilities.

All the preclinical data, including pharmacology, toxicology, and pharmacokinetic information, form the basis of the Investigational New Drug (IND) application submitted to regulatory authorities like the U.S. Food and Drug Administration (FDA). allucent.com IND-enabling studies are a formal set of experiments conducted under Good Laboratory Practice (GLP) guidelines to demonstrate that the drug is reasonably safe for initial testing in humans.

The preclinical data package for this compound would need to be comprehensive and robust to support the proposed first-in-human clinical trial. This includes detailed reports of the animal toxicology studies, the predicted human pharmacokinetics, and the manufacturing information for the drug substance. A well-structured preclinical package is essential for a successful IND submission and for ensuring the safety of participants in the subsequent clinical trials.

Q & A

Basic Questions

Q. What spectroscopic and analytical techniques are essential for characterizing 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the substitution pattern of the pyrimidine ring and benzyloxy group. Analyze coupling constants to verify spatial relationships (e.g., piperazine ring conformation) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to confirm the presence of the benzyloxy-piperazine moiety .

- Single-Crystal X-ray Diffraction : For unambiguous structural confirmation, grow crystals in polar solvents (e.g., ethanol/water mixtures) and determine unit cell parameters (e.g., space group Pccn, as seen in analogs) .

Q. What is a standard synthetic route for this compound?

- Procedure :

Starting Material : React 2-(piperazin-1-yl)pyrimidine with benzyl bromide or benzyl chloride under basic conditions (e.g., KCO in DMF or acetonitrile).

Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Purify via column chromatography (≥95% purity target) .

Yield Enhancement : Use excess benzylating agent (1.2–1.5 equivalents) and reflux for 12–24 hours to maximize substitution at the 5-position .

Q. What safety precautions are critical when handling this compound?

- Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to mitigate respiratory irritation (H335 risk). Store in airtight containers (P233 precaution) .

- Waste Disposal : Classify as hazardous organic waste and incinerate via approved facilities .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Analysis Strategy :

- Compare experimental unit cell parameters (e.g., a = 21.3085 Å, b = 18.6249 Å for analogs) with computational models (DFT or molecular mechanics) to validate bond angles and torsional strain .

- Assess hydrogen bonding networks (e.g., N–H···O interactions) to explain stability of specific conformers .

- Use R factor (<0.05) and data-to-parameter ratio (>10:1) to ensure refinement reliability .

Q. How to design pharmacological assays based on structural analogs of this compound?

- Approach :

- Receptor Binding Assays : Screen for dopamine D2/D3 receptor affinity (inspired by piribedil analogs) using radioligand displacement (e.g., -spiperone) .

- Cellular Uptake Studies : Evaluate blood-brain barrier permeability via Caco-2 cell monolayers, correlating logP values (predicted ≈2.5) with experimental results .

- In Vivo Models : Test antiparkinsonian efficacy in 6-OHDA-lesioned rodents, measuring rotational behavior and striatal dopamine levels .

Q. How to troubleshoot low yields in the benzyloxy substitution reaction?

- Diagnostic Steps :

- Byproduct Identification : Use LC-MS to detect competing N-alkylation or piperazine ring degradation.

- Solvent Effects : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the pyrimidine oxygen .

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate benzylation .

Q. How to analyze discrepancies in melting points across synthetic batches?

- Root Cause Investigation :

- Polymorphism : Perform differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms.

- Purity Assessment : Use HPLC to quantify residual solvents or unreacted starting materials affecting melting ranges .

- Counterion Effects : If isolating as a salt (e.g., hydrochloride), confirm stoichiometry via elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.